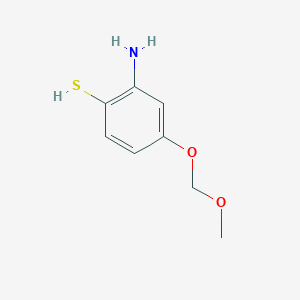
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine is a chemical compound with the molecular formula C8H10BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom and three methyl groups attached to the pyridine ring, along with two amino groups at positions 2 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine typically involves the bromination of 2,4,6-trimethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The amino groups can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation Reactions: N-oxide derivatives are formed.
Reduction Reactions: Reduced amine derivatives are produced.
Applications De Recherche Scientifique
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine involves its interaction with specific molecular targets. The bromine atom and amino groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2,4,6-trimethylpyridine
- 3-Bromo-2,4,6-trimethylaniline
Uniqueness
3-Bromo-N~2~,N~6~,4-trimethylpyridine-2,6-diamine is unique due to the presence of both bromine and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
61100-32-1 |
|---|---|
Formule moléculaire |
C8H12BrN3 |
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
3-bromo-2-N,6-N,4-trimethylpyridine-2,6-diamine |
InChI |
InChI=1S/C8H12BrN3/c1-5-4-6(10-2)12-8(11-3)7(5)9/h4H,1-3H3,(H2,10,11,12) |
Clé InChI |
XJSWPUXKRPOVIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1Br)NC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)
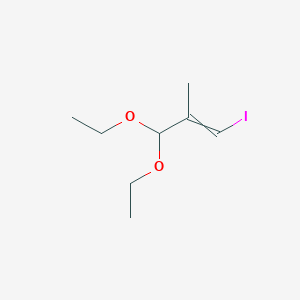

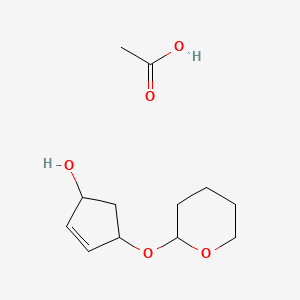
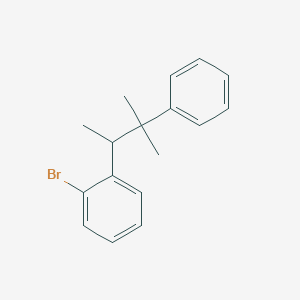
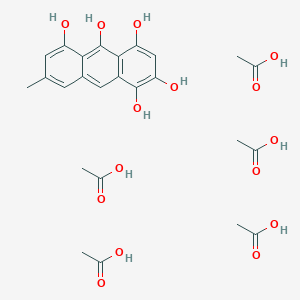
![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)
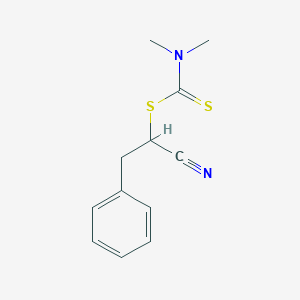
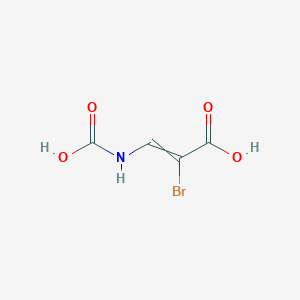

![3-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[f]isoquinolin-6-yl acetate](/img/structure/B14591374.png)


